molecular formula C28H21N3O2 B303084 N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

カタログ番号 B303084
分子量: 431.5 g/mol
InChIキー: XMOMOVMLWMHAOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been shown to possess potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.

作用機序

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to be highly selective for EGFR and has minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects
N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to induce apoptosis in cancer cells through the activation of caspases, which are key enzymes involved in the programmed cell death pathway. In addition, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

実験室実験の利点と制限

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for EGFR and minimal activity against other receptor tyrosine kinases. However, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. In addition, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are still unknown.

将来の方向性

There are several future directions for the research on N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide. One potential area of research is the development of novel formulations of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide treatment. In addition, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide in humans. Finally, the potential use of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide in combination with other targeted therapies or immunotherapies should be explored.

合成法

The synthesis of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide involves the condensation of 5-benzoyl-2-aminobenzimidazole with 4-(2-bromoethyl)-2-methylbenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The product is then purified by column chromatography to obtain the final compound.

科学的研究の応用

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell growth, differentiation, and survival. Overexpression or mutations of EGFR have been found in a variety of human cancers, including non-small cell lung cancer, breast cancer, colon cancer, and head and neck cancer. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to inhibit the activity of EGFR tyrosine kinase, thereby blocking downstream signaling pathways and inducing cell death in cancer cells.

特性

製品名

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

分子式

C28H21N3O2

分子量

431.5 g/mol

IUPAC名

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C28H21N3O2/c1-18-7-5-6-10-23(18)28(33)29-22-14-11-20(12-15-22)27-30-24-16-13-21(17-25(24)31-27)26(32)19-8-3-2-4-9-19/h2-17H,1H3,(H,29,33)(H,30,31)

InChIキー

XMOMOVMLWMHAOU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5

正規SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。